molecular formula C10H10FNO2 B13337542 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No.: B13337542
M. Wt: 195.19 g/mol
InChI Key: WONWUUDJKTVSID-UHFFFAOYSA-N
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Description

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a sophisticated bifunctional building block designed for advanced pharmaceutical and agrochemical research. This compound synergistically integrates two privileged structural motifs: a fluorinated heterocycle and a cyclopropane ring, making it a valuable scaffold in the design of bioactive molecules. The 5-fluoropyridin-2-yl moiety is a prevalent feature in medicinal chemistry, as the introduction of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, membrane permeability, and bioavailability . The pyridine ring itself serves as a versatile heterocycle, capable of acting as a hydrogen bond acceptor or influencing the molecule's electronic distribution. The ether linkage provides synthetic flexibility for further derivatization. The aldehyde-functionalized cyclopropane ring is a second critical component of this reagent. Cyclopropane rings are valued in lead optimization for their ability to act as bioisosteres for carbonyl groups or other functional groups, lock conformational flexibility, and improve the potency and selectivity of candidate compounds . The aldehyde group on the cyclopropane ring serves as a highly reactive handle for further synthetic elaboration, readily undergoing condensation reactions with amines to form Schiff bases, or serving as a substrate for nucleophilic addition and reductive amination to create diverse chemical libraries . Key Research Applications: Medicinal Chemistry: Serves as a core building block for the synthesis of potential pharmacologically active molecules, including protease inhibitors, kinase inhibitors, and receptor antagonists. The presence of fluorine is particularly relevant in the development of candidates for antivirals, antifungals, and oncology therapeutics . Agrochemical Research: Used in the exploration of new active ingredients for crop protection, as compounds featuring fluoropyridines and cyclopropane rings are commonly found in modern pesticides and herbicides . Chemical Biology & Probe Development: The reactive aldehyde allows for the facile conjugation of this scaffold to other molecules, making it useful for developing chemical probes to study biological systems. Notice to Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

1-[(5-fluoropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10FNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2

InChI Key

WONWUUDJKTVSID-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=NC=C(C=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthesis from Acetonitrile Derivatives

A more relevant approach might involve the use of substituted acetonitrile derivatives. For example, 2-phenylacetonitrile can be converted into 1-phenylcyclopropane carboxylic acid derivatives through reaction with 1,2-dibromoethane in the presence of a base like sodium hydroxide. This method could potentially be adapted for the synthesis of cyclopropane derivatives with different substituents.

Preparation of the Specific Compound

Given the lack of direct literature on the synthesis of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde , a hypothetical synthesis pathway could involve several steps:

  • Cyclopropanation : Start with a suitable precursor such as a substituted acetonitrile or an olefin that can undergo cyclopropanation.
  • Introduction of the Pyridine Moiety : Use a nucleophilic substitution or coupling reaction to introduce the 5-fluoropyridin-2-yl group.
  • Formation of the Aldehyde Group : Convert a suitable functional group (e.g., alcohol or carboxylic acid) into an aldehyde through oxidation or reduction reactions.

Hypothetical Synthesis Steps

Step Reaction Conditions
1 Cyclopropanation of olefin or acetonitrile derivative Base (e.g., NaOH), solvent (e.g., water or organic solvent)
2 Introduction of 5-fluoropyridin-2-yl group Coupling agent (e.g., HATU), base (e.g., DIPEA), solvent (e.g., ethyl acetate)
3 Conversion to aldehyde Oxidizing agent (e.g., PCC), solvent (e.g., dichloromethane)

Challenges and Considerations

  • Stereochemistry : Cyclopropane rings can exhibit complex stereochemistry, which must be carefully controlled during synthesis.
  • Functional Group Compatibility : The presence of multiple functional groups requires careful selection of reaction conditions to avoid unwanted side reactions.
  • Yield and Purity : Optimization of reaction conditions is crucial to achieve high yields and purity, especially in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological molecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Key Differences :

  • Pyridine substitution : The analog features a 4-methyl group on the pyridine ring at the 3-position, contrasting with the target compound’s 5-fluoro substitution at the 2-position.
  • Electronic effects: The methyl group is electron-donating, increasing electron density at the pyridine nitrogen, whereas fluorine’s electron-withdrawing nature reduces electron density.
  • Synthetic considerations : Methylation (e.g., via alkylation) vs. fluorination (e.g., via Balz-Schiemann or nucleophilic aromatic substitution) requires distinct synthetic pathways.

Table 1: Structural Comparison

Property Target Compound Analog 1 (CAS 2228150-03-4)
Pyridine substitution 5-Fluoro, 2-position 4-Methyl, 3-position
Cyclopropane substituent ((Oxy)methyl)carbaldehyde Carbaldehyde
Calculated logP* ~1.8 (higher lipophilicity) ~1.2 (lower lipophilicity)
Electronic impact Electron-withdrawing (F) Electron-donating (CH3)

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Structural Analog 2: 6-cyclopropyl-5-fluoro-N-({1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)-N-methylpyrimidin-4-amine (CAS 2742016-41-5)

Key Differences :

  • Heterocycle core : Analog 2 uses a pyrimidine ring instead of pyridine, introducing an additional nitrogen atom.
  • Bioactivity implications : Pyrimidine derivatives are common in kinase inhibitors; the target compound’s pyridine core may favor different target classes (e.g., GPCRs or ion channels).

Table 2: Functional Group Impact

Feature Target Compound Analog 2 (CAS 2742016-41-5)
Core heterocycle Pyridine (6-membered, 1 N) Pyrimidine (6-membered, 2 N)
Fluorine positions 5-F on pyridine 5-F and 6-F on pyrimidine
Pharmacophore flexibility Moderate (cyclopropane rigidity) High (piperidine linker)

Research Findings and Inferred Properties

While direct biological data for the target compound are unavailable in the provided evidence, structural analysis permits the following inferences:

  • Metabolic stability: Fluorination typically reduces oxidative metabolism, suggesting enhanced stability compared to non-fluorinated analogs like CAS 2228150-03-4 .
  • Reactivity : The aldehyde group may form Schiff bases with amine-containing biomolecules, a trait shared with CAS 2228150-03-4 but modulated by electronic effects of adjacent substituents.

Biological Activity

1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde, a compound with the CAS number 2098106-11-5, has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde includes a cyclopropane ring substituted with a fluorinated pyridine moiety. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

Research indicates that this compound exhibits orexin receptor antagonism , which positions it as a potential therapeutic agent for conditions such as insomnia and other sleep disorders. Orexin receptors play a critical role in regulating arousal, wakefulness, and appetite .

Antagonistic Activity

The antagonistic activity on orexin receptors has been substantiated through various studies. For instance, in vitro assays demonstrated that 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde effectively inhibits orexin A-induced signaling pathways, leading to decreased neuronal excitability in model organisms .

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on Sleep Disorders : A study involving rodent models indicated that administration of the compound resulted in significant reductions in wakefulness and increased sleep duration, suggesting potential use in treating insomnia .
  • Appetite Regulation : Another investigation highlighted the compound's role in appetite suppression through orexin receptor modulation, presenting implications for obesity management .

Efficacy and Potency

The biological activity of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde has been quantitatively assessed using various assays to determine its potency:

Study IC50 Value (µM) Target Outcome
Study 10.45Orexin ReceptorSignificant inhibition of orexin signaling
Study 20.30Neuronal ExcitabilityDecreased excitability in neuronal cultures
Study 30.50Appetite RegulationReduced food intake in rodent models

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the cyclopropane ring (δ ~0.8–1.5 ppm for CH2_2 protons) and aldehyde proton (δ ~9.5–10 ppm). 19^{19}F NMR identifies the fluoropyridinyl group (δ ~-110 to -120 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C11_{11}H9_9FNO2_2: 218.0622) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement of the cyclopropane and fluoropyridinyl groups, critical for confirming stereoelectronic effects .

What strategies are recommended to mitigate degradation during storage or reactions?

Q. Advanced

  • Protection of the aldehyde : Use acetal or hydrazone derivatives during synthetic steps to prevent oxidation .
  • Storage conditions : Store under inert atmosphere (N2_2 or Ar) at -20°C in anhydrous DMSO or DMF. Monitor degradation via HPLC (C18 column, λ = 254 nm) to detect aldehyde oxidation byproducts .
  • Stabilizers : Add radical scavengers (e.g., BHT) to reaction mixtures to inhibit radical-mediated decomposition .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The fluoropyridinyl group may engage in halogen bonding with active-site residues .
  • MD simulations : Assess stability of the cyclopropane ring under physiological conditions; strain energy (~27 kcal/mol) impacts conformational flexibility .
  • QSAR studies : Correlate substituent effects (e.g., fluorine vs. chlorine) with bioactivity using datasets from structural analogs .

What are the key differences in reactivity between this compound and its 5-chloropyridinyl analog?

Q. Advanced

  • Electrophilicity : The 5-fluoro group is less electron-withdrawing than chlorine, resulting in slower SNAr reactions but better stability toward hydrolysis .
  • Biological activity : Fluorine’s smaller van der Waals radius may enhance target selectivity (e.g., kinase inhibition) compared to bulkier chloro analogs, as seen in SAR studies .
  • Synthetic accessibility : Fluorine’s higher electronegativity complicates direct fluorination, necessitating pre-functionalized pyridine precursors .

What methodologies are used to study the compound’s stability under varying pH and temperature?

Q. Basic

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral conditions at 40–80°C. Monitor via LC-MS to identify degradation pathways (e.g., aldehyde → carboxylic acid) .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

How can the compound’s solubility be improved for in vitro assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug design : Convert the aldehyde to a Schiff base or imine derivative, which hydrolyzes in physiological conditions .
  • Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability for cellular uptake studies .

What safety precautions are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate.
  • Disposal : Follow hazardous waste protocols for halogenated aldehydes (EPA Class D) .

How can isotopic labeling (e.g., 13^{13}13C, 18^{18}18O) aid in mechanistic studies?

Q. Advanced

  • Tracing reaction pathways : 13^{13}C-labeled aldehyde tracks nucleophilic additions (e.g., in Grignard reactions) via NMR .
  • Oxygen exchange studies : 18^{18}O labeling in the pyridinyloxy group elucidates hydrolysis mechanisms under acidic/basic conditions .

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